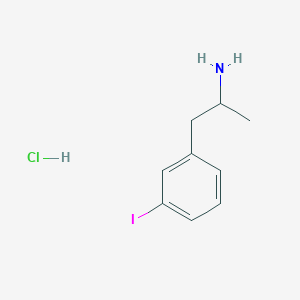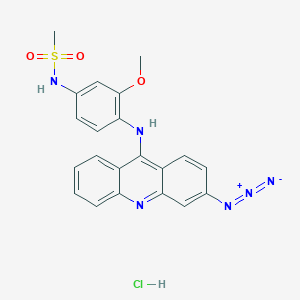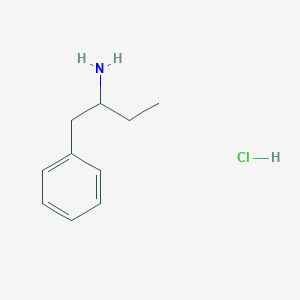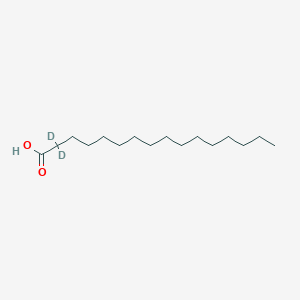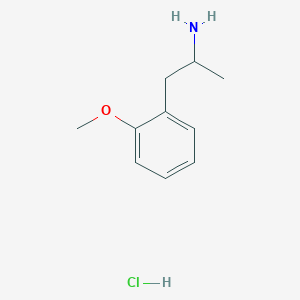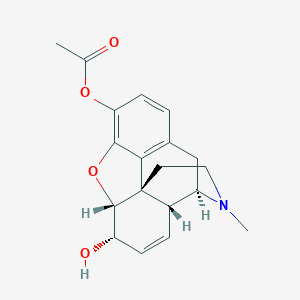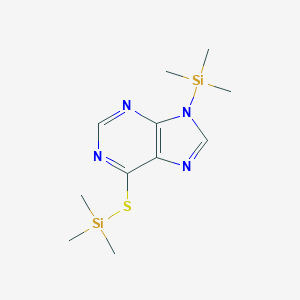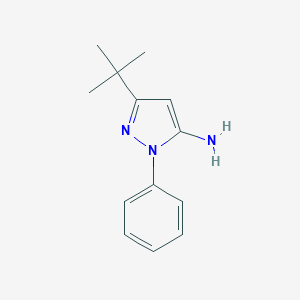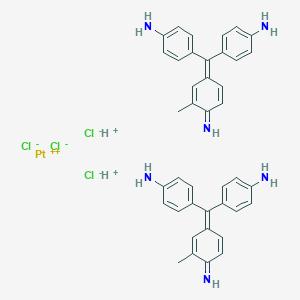
Basic fuchsin-platinum complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic fuchsin-platinum complex is a chemical compound that has been extensively studied for its potential applications in scientific research. This complex is a derivative of basic fuchsin, a dye that is commonly used in histology and microbiology. The platinum complex of basic fuchsin has been found to possess unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of basic fuchsin-platinum complex is not fully understood, but it is believed to involve the binding of the complex to DNA and the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells, as well as other biological effects.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, basic fuchsin-platinum complex has been found to exhibit other biochemical and physiological effects. Studies have shown that the complex can inhibit the growth of bacteria and fungi, and may be effective in treating infections. The complex has also been found to have antioxidant properties, and may be useful in preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using basic fuchsin-platinum complex in lab experiments is its unique properties, which make it a promising candidate for various research applications. However, the complex can be difficult to synthesize and purify, and may be expensive to obtain. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on basic fuchsin-platinum complex. One area of interest is in developing new synthetic methods for the complex that are more efficient and cost-effective. Another area of interest is in studying the complex's interactions with other biological molecules, such as proteins and lipids. Additionally, further research is needed to fully understand the complex's mechanism of action and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of basic fuchsin-platinum complex involves the reaction of basic fuchsin with a platinum salt, such as platinum chloride or platinum nitrate. The reaction is typically carried out under acidic conditions, and the resulting complex is purified through a series of chemical processes. The purity and quality of the complex can be determined through various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Basic fuchsin-platinum complex has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in cancer research, where the complex has been found to exhibit anticancer properties. Studies have shown that the complex can induce apoptosis, or programmed cell death, in cancer cells, and may be effective in treating various types of cancer.
Propriétés
Numéro CAS |
129370-71-4 |
|---|---|
Nom du produit |
Basic fuchsin-platinum complex |
Formule moléculaire |
C40H40Cl4N6Pt |
Poids moléculaire |
941.7 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C20H19N3.4ClH.Pt/c2*1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;;;;/h2*2-12,23H,21-22H2,1H3;4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
YACSWVKGQOBSHV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
[H+].[H+].CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonymes |
asic fuchsin-platinum complex platinum basic fuchsin complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



